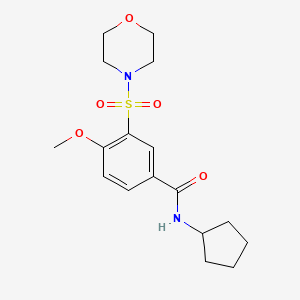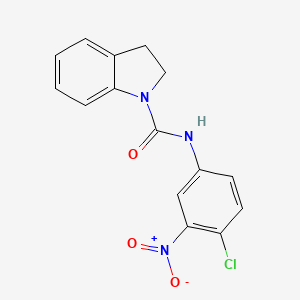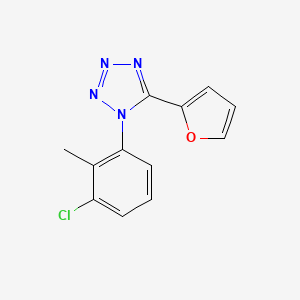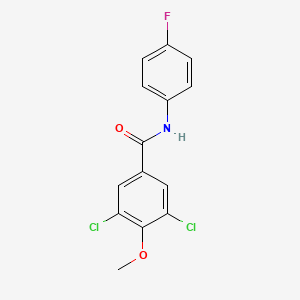
(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring and a methyl group attached to another phenyl ring, connected by a prop-2-enamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide typically involves the reaction of 3-acetylbenzoic acid with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors, automated purification systems, and solvent recycling to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration, or bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-carboxybenzoic acid derivative.
Reduction: 3-(hydroxyphenyl) derivative.
Substitution: Nitro or halogen-substituted derivatives on the phenyl rings.
Applications De Recherche Scientifique
(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding affinities.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in inflammatory pathways or by binding to DNA and interfering with cell division in cancer cells. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-(3-acetylphenyl)-3-phenylprop-2-enamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.
(2E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties and interactions with biological targets.
(2E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Has a methoxy group, which can alter its solubility and pharmacokinetic properties.
Uniqueness
(2E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both an acetyl group and a methyl group on the phenyl rings, which can influence its chemical reactivity, binding affinity, and overall biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-6-8-15(9-7-13)10-11-18(21)19-17-5-3-4-16(12-17)14(2)20/h3-12H,1-2H3,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEQZHMRHKQXKG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-(AMINOCARBONYL)-3-METHYL-5-[(2-PHENYLACETYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B5876908.png)
![4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)

![N-[4-(acetylamino)phenyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide](/img/structure/B5876939.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5876957.png)

![(E)-4-[2-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid](/img/structure/B5876965.png)
![N-[4-(tert-butylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B5876966.png)
![N,N-diethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5876973.png)
![2,2-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide](/img/structure/B5876998.png)
![1-Cyclopropyl-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B5877000.png)
